molecular formula C16H16N2 B463166 (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine CAS No. 4702-76-5

(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine

Cat. No.: B463166
CAS No.: 4702-76-5
M. Wt: 236.31g/mol
InChI Key: JDSLSASVXZTPLL-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine is an organic compound characterized by the presence of imine functional groups and methyl-substituted phenyl rings. Imine compounds are known for their roles in various chemical reactions and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be represented as follows:

[ \text{4-Methylbenzaldehyde} + \text{4-Methylaniline} \rightarrow \text{this compound} ]

This reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent such as anhydrous sodium sulfate to drive the reaction to completion by removing water formed during the process.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids might be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine can undergo several types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine can yield secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine can be used as an intermediate in the synthesis of more complex molecules. Its imine group is reactive and can participate in various condensation reactions.

Biology and Medicine

Imine compounds are often explored for their biological activities, including antimicrobial and anticancer properties. This specific compound could be investigated for similar activities due to its structural features.

Industry

In the industrial sector, such compounds might be used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism by which (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine exerts its effects would depend on its specific application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The imine group can form reversible covalent bonds with nucleophiles, which is a key feature in its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Schiff Bases: Compounds with similar imine groups, such as benzylideneaniline.

    Aromatic Amines: Compounds like aniline derivatives.

    Aldimines: Compounds formed from aldehydes and amines.

Uniqueness

(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine is unique due to its specific substitution pattern on the aromatic rings and the configuration of the imine group. This structural uniqueness can influence its reactivity and applications compared to other imine compounds.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b17-11-,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSLSASVXZTPLL-MJZABRMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N=C\C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-76-5
Record name NSC122501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PARA-TOLUALDEHYDE AZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.